molecular formula C10H11ClO2 B1280592 Methyl 2-chloro-3-phenylpropionate CAS No. 18841-64-0

Methyl 2-chloro-3-phenylpropionate

Cat. No.: B1280592
CAS No.: 18841-64-0
M. Wt: 198.64 g/mol
InChI Key: DWKOUAHXOPJAHG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-phenylpropionate is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated aromatic ester, commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylpropionate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylpropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 2-azido-3-phenylpropionate or 2-thiocyanato-3-phenylpropionate.

    Reduction: Formation of 2-chloro-3-phenylpropanol.

    Oxidation: Formation of 2-chloro-3-phenylpropanoic acid.

Scientific Research Applications

Methyl 2-chloro-3-phenylpropionate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of anticancer and antibacterial drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-chloro-3-phenylpropionate can be compared with other similar compounds such as:

    Methyl 2-bromo-3-phenylpropionate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Methyl 2-chloro-3-methylpropionate: Similar ester functionality but with a methyl group instead of a phenyl group, affecting its chemical properties and uses.

Uniqueness

The presence of both a chlorine atom and a phenyl ring in this compound makes it unique in terms of its reactivity and versatility in synthetic chemistry. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-chloro-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOUAHXOPJAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506590
Record name Methyl 2-chloro-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18841-64-0
Record name Methyl 2-chloro-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Chloro-3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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